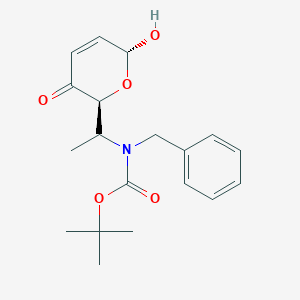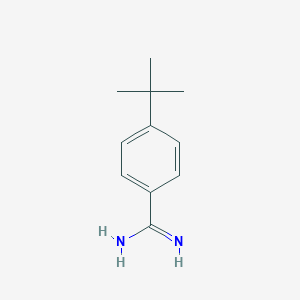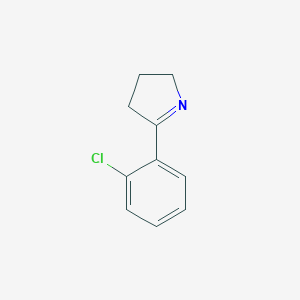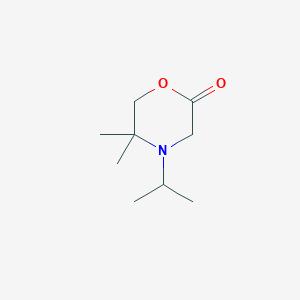
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one, also known as DMPM, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The exact mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons and prevent seizures.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant properties in animal models of epilepsy, and has also been shown to reduce inflammation and pain in animal models of arthritis. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in lab experiments is its unique chemical structure, which allows for a variety of potential applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for the use of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in scientific research. One area of interest is the development of new drugs that target the central nervous system, particularly for the treatment of epilepsy and other neurological disorders. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one may also have potential applications in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one and its potential physiological effects.
Métodos De Síntesis
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one can be synthesized through a multistep process starting with the reaction between 2-amino-2-methyl-1-propanol and ethylene oxide. The resulting product is then reacted with cyclopentanone to form the intermediate 4-hydroxymethyl-2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with morpholine in the presence of a catalyst to form 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
136476-54-5 |
|---|---|
Nombre del producto |
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-8(11)12-6-9(10,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
MQNFJSKLSPLXFL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)OCC1(C)C |
SMILES canónico |
CC(C)N1CC(=O)OCC1(C)C |
Sinónimos |
2-Morpholinone,5,5-dimethyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





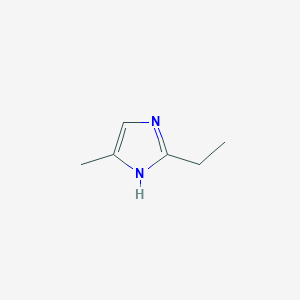
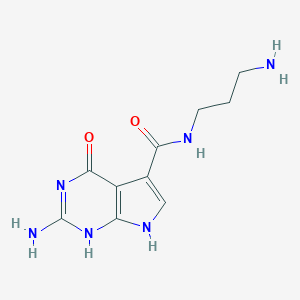
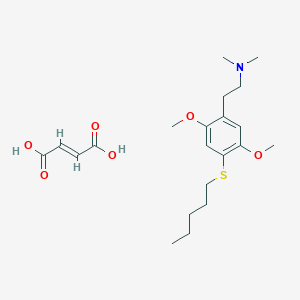
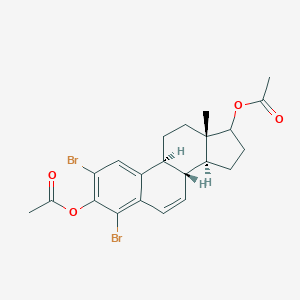


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)

